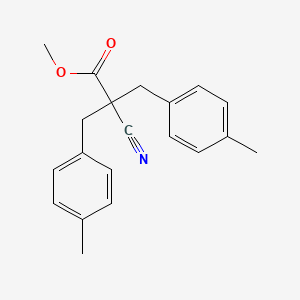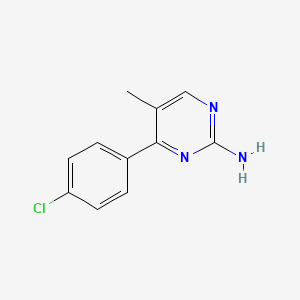
N-CyclohexylDL-Z-Phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl DL-Z-Phenylalaninamide is a chemical compound with the molecular formula C23H28N2O3 and a molecular weight of 380.49 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a phenylalanine derivative, and an amide linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl DL-Z-Phenylalaninamide typically involves the reaction of cyclohexylamine with a protected form of phenylalanine. The process includes several steps:
Protection of Phenylalanine: Phenylalanine is protected using a suitable protecting group to prevent unwanted reactions.
Amidation Reaction: The protected phenylalanine is then reacted with cyclohexylamine under controlled conditions to form the amide bond.
Deprotection: The protecting group is removed to yield the final product, N-Cyclohexyl DL-Z-Phenylalaninamide.
Industrial Production Methods
Industrial production of N-Cyclohexyl DL-Z-Phenylalaninamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Using continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Cyclohexyl DL-Z-Phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein-Protein Interactions: It can modulate interactions between proteins, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl DL-Phenylalanine: Lacks the amide linkage present in N-Cyclohexyl DL-Z-Phenylalaninamide.
N-Cyclohexyl DL-Alanine: Contains an alanine derivative instead of phenylalanine.
N-Cyclohexyl DL-Tyrosine: Features a tyrosine derivative, differing in the aromatic ring structure.
Uniqueness
N-Cyclohexyl DL-Z-Phenylalaninamide is unique due to its specific combination of a cyclohexyl group, phenylalanine derivative, and amide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C23H28N2O3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H28N2O3/c24-22(26)21(16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H2,24,26)/t21-/m0/s1 |
Clave InChI |
XBKVZLGVLNTTMZ-NRFANRHFSA-N |
SMILES isomérico |
C1CCC(CC1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)

![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)








